molecular formula C19H11ClF3N3 B15031891 5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15031891
M. Wt: 373.8 g/mol
InChI Key: OHEBYUPNBXHAAH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its unique structural features, which include a pyrazole ring fused to a pyrimidine ring, with additional substituents such as a 4-chlorophenyl group, a phenyl group, and a trifluoromethyl group. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, followed by cyclization and saponification with sodium hydroxide . This method provides a straightforward route to the target compound with good yields.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, using reagents such as halogens or nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H11ClF3N3

Molecular Weight

373.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H11ClF3N3/c20-14-8-6-13(7-9-14)15-10-17(19(21,22)23)26-18(24-15)11-16(25-26)12-4-2-1-3-5-12/h1-11H

InChI Key

OHEBYUPNBXHAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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